molecular formula C14H10N2O2S2 B3720838 (5Z)-5-[(2-HYDROXY-7-METHYLQUINOLIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

(5Z)-5-[(2-HYDROXY-7-METHYLQUINOLIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B3720838
M. Wt: 302.4 g/mol
InChI Key: AZAMZSVIILTSEQ-RMKNXTFCSA-N
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Description

(5Z)-5-[(2-HYDROXY-7-METHYLQUINOLIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: is a complex organic compound that features a quinoline and thiazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[(2-HYDROXY-7-METHYLQUINOLIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 2-hydroxy-7-methylquinoline-3-carbaldehyde with 2-sulfanylidenethiazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .

Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies. Its ability to interact with biological macromolecules makes it a candidate for drug development .

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of anti-cancer and anti-inflammatory agents. Its unique structural features allow it to interact with specific molecular targets in the body .

Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism by which (5Z)-5-[(2-HYDROXY-7-METHYLQUINOLIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE exerts its effects involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The thiazolidinone moiety can inhibit enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Uniqueness: The combination of the quinoline and thiazolidinone moieties in (5Z)-5-[(2-HYDROXY-7-METHYLQUINOLIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE provides unique chemical and biological properties that are not observed in the individual components. This dual functionality allows for a broader range of applications and interactions with molecular targets .

Properties

IUPAC Name

(3E)-3-[(4-hydroxy-2-sulfanylidene-3H-1,3-thiazol-5-yl)methylidene]-7-methylquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2S2/c1-7-2-3-8-5-9(12(17)15-10(8)4-7)6-11-13(18)16-14(19)20-11/h2-6,18H,1H3,(H,16,19)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAMZSVIILTSEQ-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=O)C(=CC3=C(NC(=S)S3)O)C=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=NC(=O)/C(=C/C3=C(NC(=S)S3)O)/C=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-[(2-HYDROXY-7-METHYLQUINOLIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

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